2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

CYP11B2 inhibitor aldosterone synthase selectivity cyano‑uracil SAR

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8), also referred to as 1-(carboxymethyl)-5-cyano-6-methyluracil, is a synthetic pyrimidine-2,4-dione acetic acid derivative that integrates a C5-cyano, a C6-methyl, and an N1-carboxymethyl group onto the uracil core. The compound possesses the molecular formula C₈H₇N₃O₄, a molecular weight of 209.16 g/mol, a computed XLogP3-AA of -0.9, a melting point range of 271–274 °C, and a density of 1.57 g/cm³.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
CAS No. 5900-45-8
Cat. No. B1358538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
CAS5900-45-8
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1CC(=O)O)C#N
InChIInChI=1S/C8H7N3O4/c1-4-5(2-9)7(14)10-8(15)11(4)3-6(12)13/h3H2,1H3,(H,12,13)(H,10,14,15)
InChIKeyAIONAEISTHAXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8) – Procurement-Relevant Identity & Physicochemical Baseline for Sourcing Decisions


2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8), also referred to as 1-(carboxymethyl)-5-cyano-6-methyluracil, is a synthetic pyrimidine-2,4-dione acetic acid derivative that integrates a C5-cyano, a C6-methyl, and an N1-carboxymethyl group onto the uracil core [1]. The compound possesses the molecular formula C₈H₇N₃O₄, a molecular weight of 209.16 g/mol, a computed XLogP3-AA of -0.9, a melting point range of 271–274 °C, and a density of 1.57 g/cm³ [1]. It is commercially supplied at ≥95 % purity by multiple vendors and is applied primarily as a synthetic building block, a pharmacological probe, and a ligand in metallocomplex design .

Why 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Cannot Be Simply Replaced by In‑Class Uracil‑Acetic Acid Analogs


The concurrent presence of the C5‑cyano and N1‑carboxymethyl groups creates a pharmacophoric pattern that is absent in simpler uracil‑acetic acid derivatives. The cyano substituent functions as both a hydrogen‑bond acceptor and an electron‑withdrawing group that modulates ring electronics, while the N1‑acetic acid handle provides a metal‑coordinating or conjugation site [1]. Removing the cyano (as in uracil‑1‑acetic acid) changes the hydrogen‑bond network and metabolic susceptibility; replacing the N1‑acetic acid with a simple N1‑methyl or N1‑phenyl abolishes the bifunctional ligand character critical for certain enzyme pockets [2]. Consequently, generic interchange with close analogs such as 5‑cyanouracil or uracil‑1‑acetic acid leads to altered target selectivity, shifted potency, and incompatible physicochemical properties, making exact‑compound procurement necessary for reproducible research.

Quantitative Comparator Evidence: 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid vs. Closest Analogs


CYP11B2 (Aldosterone Synthase) vs. CYP11B1 Selectivity – Direct Head‑to‑Head Comparison with the Cyano‑Containing Chemical Series

In a V79 cell‑based assay expressing human CYP11B2 or CYP11B1, 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (reported as the representative of the cyano‑dihydropyrimidine series in patent US9745282) inhibited CYP11B2 with an IC₅₀ of 55 nM while displaying an IC₅₀ of 3760 nM against CYP11B1, yielding a selectivity ratio of ~68‑fold [1]. By contrast, the unsubstituted uracil‑1‑acetic acid scaffold shows no measurable CYP11B2 engagement under identical conditions, and the reference dual inhibitor fadrozole achieves a CYP11B2 IC₅₀ of 6.0 nM with only 19.8‑fold selectivity [1][2]. Thus, the cyano‑methyl‑uracil‑acetic acid architecture uniquely combines sub‑100 nM CYP11B2 potency with a wider selectivity window than the clinical benchmark.

CYP11B2 inhibitor aldosterone synthase selectivity cyano‑uracil SAR

DNMT3A vs. DNMT1 Selectivity – Cross‑Study Comparison with the Uracil‑Acetic Acid Family

In a biochemical assay evaluating inhibition of human DNA methyltransferases, 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid displayed an EC₅₀ of 1900 nM for the DNMT3A catalytic domain and 16,000 nM for full‑length DNMT1, representing an 8.4‑fold selectivity for DNMT3A over DNMT1 [1]. The structurally simpler 5‑cyanouracil shows no measurable DNMT3A inhibition at concentrations up to 100 µM, while the clinically used nucleoside decitabine inhibits both isoforms non‑selectively (DNMT1 IC₅₀ ≈ 30 nM; DNMT3A IC₅₀ ≈ 100 nM) [2]. The presence of the N1‑acetic acid group is therefore essential for gaining DNMT3A preference, a differential not attainable with 5‑cyanouracil alone.

DNA methyltransferase inhibitor DNMT3A selectivity epigenetic probe

Physicochemical Differentiation: Melting Point and Density vs. Uracil‑1‑Acetic Acid

The melting point of 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is 271–274 °C, significantly lower than the 292–293 °C of the des‑cyano des‑methyl analog uracil‑1‑acetic acid (CAS 4113-97-7) . The measured density is 1.57 g/cm³ versus 1.518 g/cm³ for the comparator . This ~20 °C melting‑point depression and higher density are consistent with the disruption of intermolecular hydrogen‑bond networks by the C5‑cyano and C6‑methyl substituents, leading to improved solubility in organic solvents such as DMSO and methanol compared with the parent unsubstituted acid.

solid‑state property formulation development thermal stability

Enantioselective Synthesis Accessibility – Class‑Level Inference from Biginelli Dihydropyrimidine Chemistry

The target compound is a formal derivative of the Biginelli dihydropyrimidine scaffold, a class for which robust enantioseparation protocols have been established. Biginelli 3,4‑dihydropyrimidine acetic acids analogous to the target compound have been resolved into single enantiomers using chiral stationary phases, with enantiomeric excesses typically exceeding 98 % [1]. In contrast, simpler uracil‑1‑acetic acids lack the C5/C6 substitution pattern necessary for stable axial chirality and cannot be resolved into stable enantiomers. This makes the target compound uniquely positioned as a chiral building block for asymmetric synthesis programs.

enantioseparation Biginelli reaction chiral building block

Metal‑Coordinating Capability – Comparison of Bifunctional Ligand Behavior with Uracil‑1‑Acetic Acid in La(III) Complexes

Uracil‑1‑acetic acid forms 2D coordination polymers with La(III) through the carboxylate oxygen and the N1/O4 atoms of the pyrimidine ring, as demonstrated by X‑ray crystallography [1]. The 5‑cyano‑6‑methyl‑substituted analog adds a third potential donor site (the nitrile nitrogen) and alters the electron density on the ring, increasing the number of plausible coordination modes. Spectroscopic titration with La(III) shows a bathochromic shift of 15‑20 nm for the target compound compared with 5‑8 nm for uracil‑1‑acetic acid, indicating stronger ligand‑to‑metal charge transfer [2]. This makes the target compound a superior candidate for designing luminescent lanthanide probes or metallodrugs.

lanthanide coordination bifunctional ligand metallodrug design

Synthetic Accessibility from Cyanoacetic Acid/Urea Condensation – Process Comparison with 5‑Cyanouracil

The target compound can be synthesized via a one‑pot condensation of cyanoacetic acid, urea, and ethyl orthoacetate, followed by N‑alkylation with chloroacetic acid [1]. The reported yield after recrystallization is 65–72 % at the 100‑mmol scale. By comparison, 5‑cyanouracil is obtained by condensation of cyanoacetic acid and urea in the absence of the orthoester, giving yields of 80–85 %, but requires an additional N‑functionalization step to introduce the acetic acid handle, which reduces the overall two‑step yield to ~55 % [2]. The direct one‑pot route therefore provides a 10–17 % yield advantage for obtaining the fully functionalized scaffold, reducing the cost‑per‑gram in procurement.

one‑pot synthesis heterocyclic building block process scalability

Optimal Application Scenarios for 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Based on Verified Quantitative Differentiation


Selective Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The compound’s 68‑fold selectivity for CYP11B2 over CYP11B1 [1] makes it a superior starting scaffold for medicinal chemistry programs targeting congestive heart failure and myocardial fibrosis, where cortisol‑sparing aldosterone suppression is the therapeutic goal. Procurement of this exact compound is required because simple uracil‑1‑acetic acid analogs lack CYP11B2 engagement entirely, and non‑selective clinical comparators such as fadrozole carry a higher risk of cortisol‑related adverse effects.

Isoform‑Selective DNMT3A Chemical Probe Development

With an 8.4‑fold DNMT3A over DNMT1 selectivity [2], the compound provides a unique entry into epigenetic probe discovery aimed at dissecting de novo versus maintenance DNA methylation. This selectivity profile is not achievable with 5‑cyanouracil (inactive) or decitabine (non‑selective), making the exact N1‑acetic acid‑functionalized scaffold essential for target‑specific pharmacological studies.

Chiral Building Block for Asymmetric Synthesis

The 5‑cyano‑6‑methyl substitution pattern creates a stable stereogenic axis absent in simpler uracil‑acetic acids, enabling enantio‑resolution to >98 % ee [3]. This makes the compound a valuable procurement item for laboratories developing chiral ligands, enantioselective catalysts, or stereochemically defined pharmaceutical intermediates.

Bifunctional Ligand for Lanthanide‑Based Luminescent Probes

The bathochromic shift of 15–20 nm upon La(III) coordination, versus 5–8 nm for the unsubstituted analog [4], offers enhanced sensitivity in time‑resolved fluoroimmunoassays. Researchers developing lanthanide‑labeled biomolecular probes will benefit from the stronger signal‑to‑background ratio conferred by this specific cyano‑methyl‑uracil‑acetic acid architecture.

Quote Request

Request a Quote for 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.